

JNJ10191584: A Comparative Analysis of its Cross-Reactivity with Histamine Receptors

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Compound of Interest

Compound Name: JNJ10191584

Cat. No.: B1672985

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This guide provides a detailed comparison of the binding affinity and functional activity of **JNJ10191584** across the four subtypes of histamine receptors: H1, H2, H3, and H4.

JNJ10191584, also known as VUF6002, is recognized as a potent and highly selective antagonist for the histamine H4 receptor, a key target in inflammatory and immune disorders.^[1]
^[2] This document summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes key signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Comparative Binding Affinity of JNJ10191584

JNJ10191584 exhibits a high affinity for the human histamine H4 receptor, with a reported dissociation constant (K_i) of 26 nM.^{[3][4][5]} Its selectivity for the H4 receptor is particularly evident when compared to its affinity for the H3 receptor, where it has a K_i of 14.1 μ M, resulting in a selectivity of over 540-fold for H4.^{[3][4][5]} While specific binding affinity data for the H1 and H2 receptors are not extensively reported in the reviewed literature, the characterization of **JNJ10191584** as a highly selective H4 receptor antagonist suggests that its affinity for H1 and H2 receptors is significantly lower.

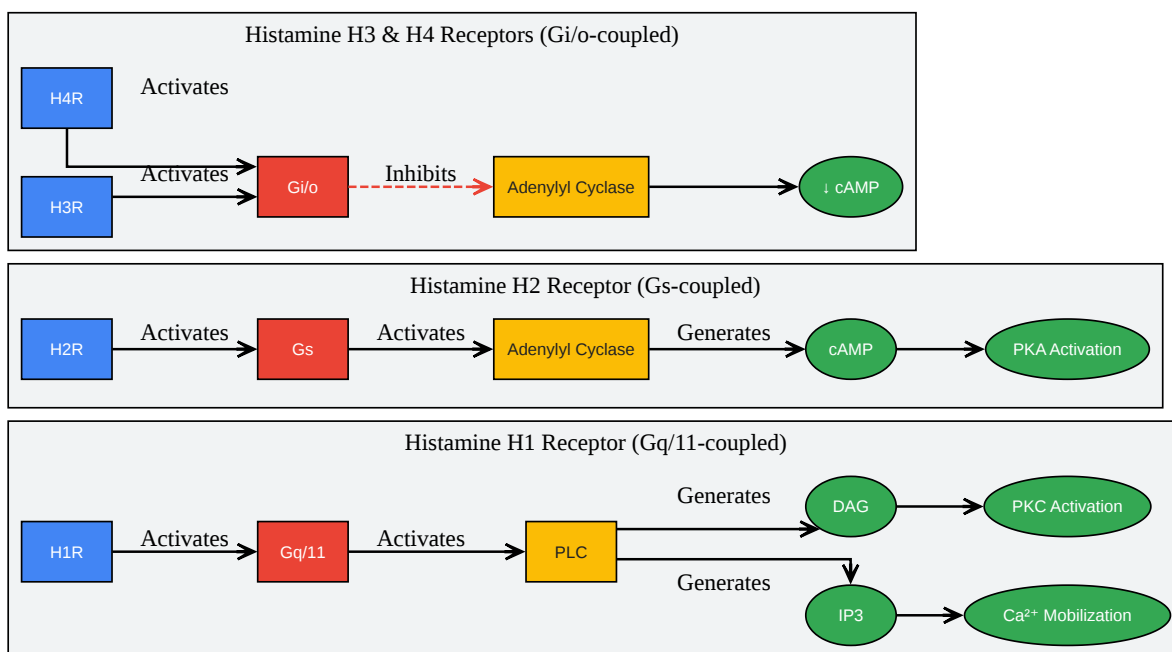
Receptor Subtype	Binding Affinity (K _i)	Selectivity vs. H4
Histamine H4 Receptor	26 nM	-
Histamine H3 Receptor	14.1 μM	>540-fold
Histamine H1 Receptor	Not Reported	Presumed Low
Histamine H2 Receptor	Not Reported	Presumed Low

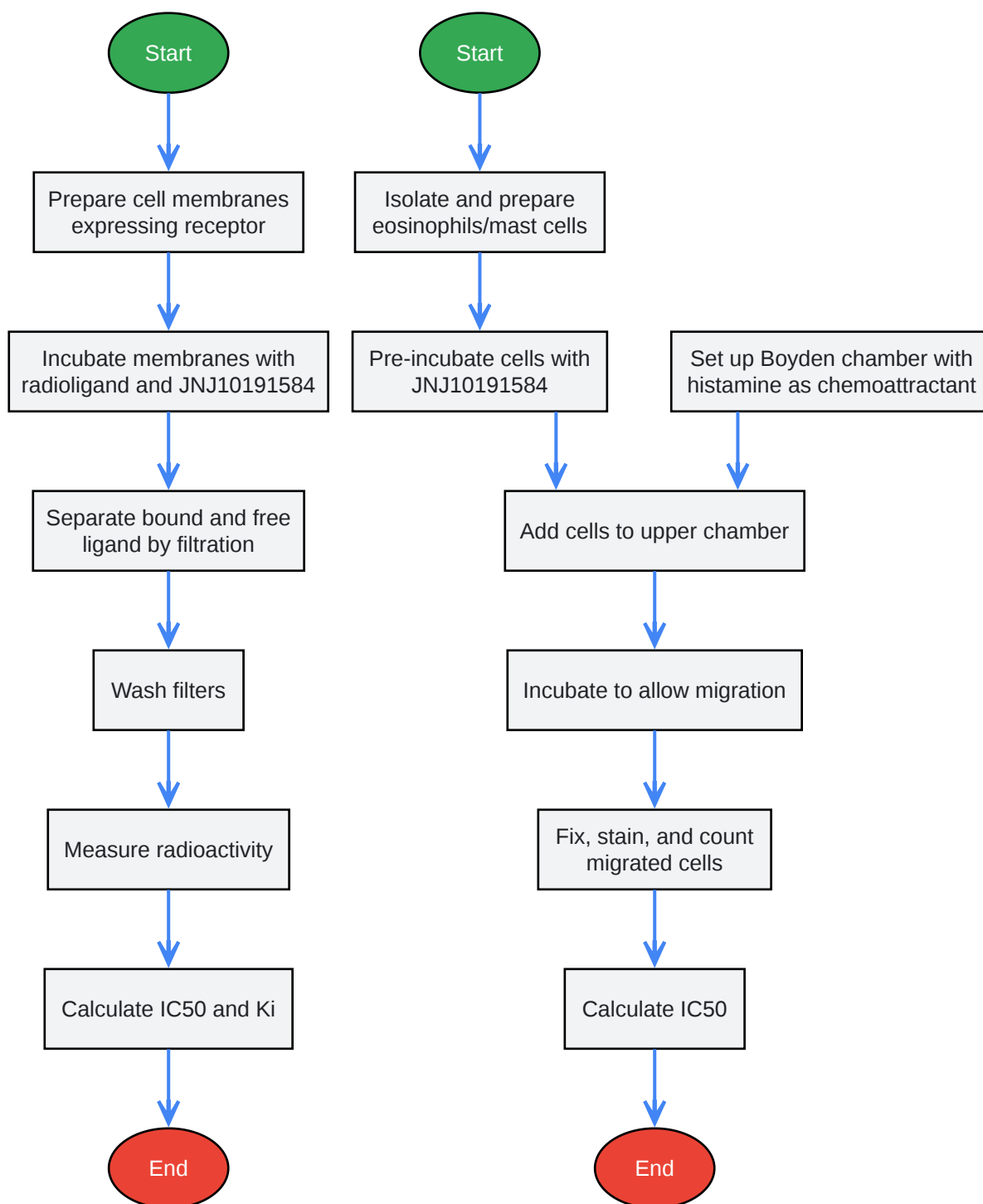
Functional Activity

Functionally, **JNJ10191584** acts as a silent antagonist at the H4 receptor. It has been shown to inhibit the chemotaxis of mast cells and eosinophils with IC₅₀ values of 138 nM and 530 nM, respectively, highlighting its anti-inflammatory potential.^{[3][4]}

Histamine Receptor Signaling Pathways

The four histamine receptors belong to the G protein-coupled receptor (GPCR) superfamily and mediate distinct downstream signaling cascades upon activation by histamine.





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- To cite this document: BenchChem. [JNJ10191584: A Comparative Analysis of its Cross-Reactivity with Histamine Receptors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672985#cross-reactivity-of-jnj10191584-with-other-histamine-receptors]

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